Product packaging for Acetone O-(benzyloxycarbonyl)oxime(Cat. No.:CAS No. 137160-76-0)

Acetone O-(benzyloxycarbonyl)oxime

Cat. No.: B148877
CAS No.: 137160-76-0
M. Wt: 207.23 g/mol
InChI Key: YAECLTQWHQOIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of O-Substituted Oximes as Key Synthetic Intermediates

O-substituted oximes are a versatile class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of more complex molecules. google.comgoogle.com Their value stems from the reactive nature of the C=N-O functional group, which can be strategically manipulated to form new carbon-nitrogen, nitrogen-oxygen, and other bonds. These compounds are frequently employed in the production of pharmaceuticals and agricultural products. google.comgoogle.com

A key application of O-substituted oximes is in the generation of iminyl radicals. nsf.gov These reactive species can participate in various synthetic transformations, including additions to alkenes to create functionalized imines. nsf.gov The reactivity of these oxime derivatives can be fine-tuned by altering the substituent on the oxygen atom, a strategy that allows for activation through thermal or photochemical means. nsf.gov

Furthermore, O-substituted oximes can be converted into other valuable chemical entities. For instance, they can be hydrolyzed to produce O-substituted hydroxylamines, which are themselves important intermediates. google.com They also serve as precursors for the synthesis of N,O-substituted hydroxylamines through reactions with agents like dimethyl sulfate (B86663). google.com The ability to readily transform O-substituted oximes into a variety of other functional groups underscores their significance as foundational building blocks in modern organic synthesis.

Overview of Carbonyl Oxime Derivatives in Chemical Transformations

Carbonyl oxime derivatives, a category that includes O-(benzyloxycarbonyl)oximes, are distinguished by the presence of a carbonyl group attached to the oxime oxygen. These compounds are known for their ability to generate radicals upon stimulation, typically through photochemical irradiation. mdpi.com The N-O bond in these derivatives is relatively weak and can undergo homolytic cleavage to produce an iminyl radical and an oxygen-centered radical. mdpi.com

Oxime esters, a prominent type of carbonyl oxime, have been extensively studied for their role in generating both carbon-centered and iminyl radicals. mdpi.com The initial fragmentation of the N-O bond yields an iminyl radical and an acyloxyl radical. mdpi.com The acyloxyl radical often undergoes rapid decarboxylation to release a carbon-centered radical, making these compounds effective sources for these reactive species. mdpi.com

The efficiency of this photochemical N-O bond cleavage is influenced by the nature of the groups attached to the imine unit, with aromatic or heteroaromatic groups often enhancing the yield of radicals. mdpi.com The use of photosensitizers can also improve the efficiency of these reactions. mdpi.com This ability to generate radicals under relatively mild conditions makes carbonyl oxime derivatives valuable tools for initiating a variety of chemical transformations.

The formation of oximes from carbonyl compounds like aldehydes and ketones is a fundamental reaction in organic chemistry, often used for the purification and identification of these compounds. wikipedia.orgcdnsciencepub.com The resulting oximes can then be subjected to various transformations, including the Beckmann rearrangement to form amides, reduction to produce amines, and dehydration to yield nitriles. wikipedia.org

Historical Context of O-(benzyloxycarbonyl)oximes in Organic Chemistry

The study of oximes dates back to the 19th century, with the term itself being a portmanteau of "oxygen" and "imine". wikipedia.org The foundational method for producing O-alkyl oximes involved the reaction of an oxime with an organohalide in the presence of an alkali metal alkoxide. google.com Over time, modifications to this classical approach have been developed to improve efficiency and expand the scope of achievable structures. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B148877 Acetone O-(benzyloxycarbonyl)oxime CAS No. 137160-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (propan-2-ylideneamino) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-9(2)12-15-11(13)14-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAECLTQWHQOIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)OCC1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393274
Record name Acetone O-(benzyloxycarbonyl)oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137160-76-0
Record name Acetone O-(benzyloxycarbonyl)oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetone O-(benzyloxycarbonyl)oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Investigations of O Benzyloxycarbonyl Oxime Reactivity

Radical Generation Pathways from O-Carbamoyl Oximes

O-carbamoyl oximes, including Acetone (B3395972) O-(benzyloxycarbonyl)oxime, serve as versatile precursors for generating various radical intermediates. The pathways to these radicals are often initiated by the cleavage of the weak N-O bond, which can be induced by thermal or photochemical means. mdpi.com

N-O Bond Homolysis and Iminyl Radical Formation

A primary step in the radical chemistry of O-carbamoyl oximes is the homolytic cleavage of the N-O bond. mdpi.comnih.govacs.orgdoaj.orgmdpi.comnih.gov This bond is relatively weak, with dissociation energies estimated to be around 33–37 kcal·mol⁻¹ in some oxime ethers. mdpi.com This process can be initiated by UV irradiation, leading to the formation of an iminyl radical and a carbamoyloxyl radical. nih.govacs.org The generation of iminyl radicals from various oxime derivatives, including O-acyl oximes, through this N-O bond cleavage has been extensively studied. nih.govresearchgate.net These iminyl radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including intramolecular homolytic aromatic substitution to form nitrogen-containing heterocycles. nih.gov Electron paramagnetic resonance (EPR) spectroscopy has been a crucial tool in directly observing and characterizing these transient iminyl radicals. nih.govacs.org

The efficiency of this photochemical N-O bond homolysis is influenced by the structure of the oxime, with aromatic or heteroaromatic groups attached to the imine unit generally leading to better radical yields. mdpi.com

Carbamoyloxyl Radical Intermediates and Decarboxylation

The general process can be summarized as follows:

N-O Bond Homolysis: R₂C=N-OC(O)NR'₂ → R₂C=N• (Iminyl radical) + •OC(O)NR'₂ (Carbamoyloxyl radical)

Decarboxylation: •OC(O)NR'₂ → •NR'₂ (Aminyl radical) + CO₂

This sequence provides a pathway to generate both iminyl and aminyl radicals from a single precursor.

Photoredox Catalysis for Radical Generation

Reactivity in Transcarbamoylation Reactions

Beyond radical chemistry, the oxime functionality in compounds like Acetone O-(benzyloxycarbonyl)oxime plays a crucial role in promoting transcarbamoylation reactions, which are fundamental in the synthesis of ureas and carbamates and in the development of dynamic materials. rsc.org

Oxime-Promoted Transcarbamoylation Mechanisms

Oximes can act as effective leaving groups and promoters in transcarbamoylation reactions. A proposed mechanism involves the reversible formation of an oxime-carbamate bond. pku.edu.cn Density functional theory (DFT) calculations have suggested that the isomeric nitrone tautomer of the oxime may play a key role in facilitating both the formation of the oxime-urethane and the subsequent transcarbamoylation. pku.edu.cn This process allows for the exchange of carbamoyl (B1232498) groups between different nucleophiles, such as amines or alcohols, providing a versatile route for the synthesis of ureas and carbamates under mild, often catalyst-free conditions. rsc.orgpku.edu.cn

The reaction can proceed through a dissociative pathway where the oxime-carbamate bond cleaves to generate an isocyanate intermediate, which is then trapped by a new nucleophile. pku.edu.cn This dynamic nature is a key feature of oxime-promoted transcarbamoylation.

Role in Dynamic Covalent Polymer Systems

The reversible nature of the oxime-carbamate linkage is particularly valuable in the field of dynamic covalent chemistry and the development of adaptive polymer networks. pku.edu.cnresearchgate.netnih.govmdpi.comrsc.orgrsc.org Poly(oxime-urethanes) (POUs) have been synthesized, demonstrating thermally reversible properties. pku.edu.cn

These materials can undergo depolymerization and repolymerization through a dissociative transcarbamoylation mechanism. pku.edu.cn Heating the polymer network can shift the equilibrium towards the dissociated state (dioxime and diisocyanate), and upon cooling, the network can reform. pku.edu.cn This dynamic behavior, controlled by thermally stimulated transcarbamoylation, imparts self-healing and recyclable properties to the polymer. pku.edu.cn The ability to form and break covalent bonds in response to an external stimulus like temperature is a hallmark of vitrimer-like materials. pku.edu.cn

Reaction Kinetics and Catalysis in Oxime Transformations

The reactivity of O-(benzyloxycarbonyl)oximes, including this compound, is significantly influenced by catalytic conditions which dictate the reaction pathways and kinetics. Both acid and organocatalytic methods have been explored to facilitate various transformations.

Acid Catalysis and Nucleophilic Attack Mechanisms

The transformations of O-(benzyloxycarbonyl)oximes often involve nucleophilic acyl substitution at the carbonyl carbon of the benzyloxycarbonyl group. The mechanism of this reaction is typically a two-stage process involving addition followed by elimination. libretexts.org The reactivity of the carbonyl group can be significantly enhanced through acid catalysis.

The general mechanism for acid-catalyzed nucleophilic acyl substitution can be summarized as follows:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking nucleophile to another base in the medium. libretexts.org

Leaving Group Protonation: The oxygen of the oxime leaving group is protonated to make it a better leaving group.

Elimination: The C=O π bond is reformed, leading to the expulsion of the protonated oxime as the leaving group. libretexts.org

Deprotonation: The protonated carbonyl of the product is deprotonated, regenerating the acid catalyst. libretexts.org

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative that often provides high levels of stereoselectivity. wikipedia.orgmdpi.com These catalysts can operate through various activation modes, including the formation of reactive enamine or iminium intermediates (covalent catalysis) or through non-covalent interactions like hydrogen bonding. wikipedia.org

In the context of oxime transformations, organocatalysts can be employed to facilitate a range of reactions. For instance, chiral proline-based organocatalysts, which are known to proceed via enamine intermediates, are effective in asymmetric aldol (B89426) reactions. wikipedia.orgmdpi.com Thiourea derivatives can act as hydrogen-bond donors, activating electrophiles and directing stereoselective outcomes. mdpi.com Furthermore, oligopeptides have been developed as organocatalysts capable of site-selective acetylations and kinetic resolutions of alcohols, demonstrating enzyme-like activity. uni-giessen.de

While specific applications to this compound are not extensively detailed, the principles of organocatalysis are broadly applicable. For example, a chiral amine catalyst could be used to promote an asymmetric reaction where the oxime or a derivative acts as a substrate. The catalyst could activate a reaction partner or the substrate itself through the formation of a more reactive intermediate. The choice of organocatalyst and reaction conditions allows for fine-tuning of the reaction pathway, potentially leading to the synthesis of complex chiral molecules. wikipedia.orguni-giessen.de

Rate Studies of Active Ester Formation in Peptide Coupling

O-acyloximes, particularly those derived from carbamates like the benzyloxycarbonyl (Z) group, are effective reagents for the formation of active esters in peptide synthesis. mdpi.comrsc.org These active esters are crucial intermediates as they react with the amino group of a second amino acid to form a peptide bond under mild conditions, which helps to minimize side reactions like epimerization. rsc.orgmdpi.com

The rate of active ester formation has been studied by monitoring the reaction of N-protected amino acids with various oxime carbonate derivatives. mdpi.com In one study, the reaction of Fmoc-Val-OH with ethyl 2-cyano-2-(benzyloxycarbonyloxyimino)acetate (ZOXY) in the presence of pyridine (B92270) was monitored by HPLC. The maximum concentration of the active ester was observed after one hour. However, the formation of the corresponding benzyl (B1604629) ester, an undesired side product, began after only 30 minutes, indicating a competitive reaction pathway. mdpi.com

The efficiency of active ester formation is dependent on the structure of both the amino acid and the oxime reagent. mdpi.com Steric hindrance in the amino acid can affect the reaction rate. For example, studies with different Fmoc-amino acids showed varying times to reach maximum active ester concentration. mdpi.com

Below is a data table summarizing the rate of active ester formation from Fmoc-Val-OH using different oxime carbonate reagents.

Rate of Active Ester Formation from Fmoc-Val-OH
Oxime Carbonate ReagentAbbreviationTime to Max. Active Ester Formation (hours)Time to Appearance of Alkyl/Aryl Ester Byproduct (hours)Reference
ethyl 2-cyano-2-(ethoxycarbonyloxyimino)acetateEtocOXY42 mdpi.com
ethyl 2-cyano-2-(isobutoxycarbonyloxyimino)acetateiBuocOXY21 mdpi.com
ethyl 2-cyano-2-(allyloxycarbonyloxyimino)acetateAllocOXY0.50.5 mdpi.com
ethyl 2-cyano-2-(benzyloxycarbonyloxyimino)acetateZOXY10.5 mdpi.com

Rearrangement and Cyclization Mechanisms

O-(benzyloxycarbonyl)oximes are versatile precursors for various molecular rearrangements and cyclization reactions, enabling the synthesis of complex heterocyclic structures. The benzyloxycarbonyloxy group serves as an excellent leaving group or an activating group in these transformations.

Non-Classical Beckmann Rearrangements

The Beckmann rearrangement is a classic reaction that converts an oxime into an amide or a lactam. wikipedia.orglibretexts.org The reaction is typically catalyzed by acid, which protonates the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the alkyl or aryl group that is anti-periplanar to the N-O bond, resulting in the formation of a nitrilium ion intermediate, which is subsequently hydrolyzed to the amide. wikipedia.orgorganic-chemistry.org

In the case of this compound, the benzyloxycarbonyloxy group is already a competent leaving group, potentially allowing the rearrangement to occur under non-classical, milder conditions (e.g., thermal, photochemical, or with Lewis acids) without the need for strong Brønsted acids. masterorganicchemistry.comorganic-chemistry.org This type of rearrangement, involving an O-acyloxime, avoids the harsh conditions of the traditional Beckmann rearrangement. masterorganicchemistry.com

The mechanism would proceed as follows:

Cleavage of the N-O bond: The weak N-O bond cleaves, with the benzyloxycarbonyloxy anion acting as the leaving group.

Concerted Migration: Simultaneously, one of the methyl groups on the acetone-derived carbon migrates to the electron-deficient nitrogen atom. wikipedia.org Computational studies on acetone oxime have shown that this migration is a concerted process. wikipedia.org

Formation of a Nitrilium Ion: This migration results in the formation of a stable nitrilium ion intermediate.

Nucleophilic Trapping: The nitrilium ion is then trapped by a nucleophile, typically water present during workup, to yield an intermediate which tautomerizes to the final N-substituted amide product.

This non-classical pathway expands the utility of the Beckmann rearrangement to substrates that may be sensitive to strongly acidic conditions. libretexts.org

Intramolecular Cycloadditions (e.g., Nitrone Formation and 1,3-Dipolar Cycloaddition)

O-(benzyloxycarbonyl)oximes can serve as precursors for the in-situ generation of N-alkoxycarbonyl nitrones. researchgate.net Nitrones are valuable 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with alkenes (dipolarophiles) to form isoxazolidine (B1194047) rings. researchgate.netrsc.org When the alkene is tethered to the oxime-bearing molecule, an intramolecular 1,3-dipolar cycloaddition can occur, providing a powerful method for constructing complex polycyclic systems. rsc.orgnih.gov

The process begins with the N-alkoxycarbonylation of an oxime, which can be achieved by heating with a suitable reagent, to form an N-alkoxycarbonyl nitrone intermediate directly. researchgate.net Mechanistic studies and DFT calculations suggest that this N-alkoxycarbonylation is a concerted reaction. researchgate.net If the oxime substrate contains a suitably positioned δ,ε-unsaturated bond, the generated nitrone can undergo a spontaneous intramolecular cycloaddition. researchgate.net

The general pathway is:

Nitrone Formation: The O-(benzyloxycarbonyl)oxime is converted into an N-(benzyloxycarbonyl) nitrone. This can be viewed as a rearrangement where the benzyloxycarbonyl group migrates from the oxygen to the nitrogen, or it can be generated from a δ,ε-unsaturated oxime upon heating with an alkoxycarbonylation reagent. researchgate.net

Intramolecular 1,3-Dipolar Cycloaddition: The transient nitrone dipole reacts with the tethered alkene dipolarophile to form a bicyclic or polycyclic isoxazolidine product. nih.gov

The chemo-, regio-, and stereoselectivity of these cycloadditions are influenced by both kinetic and thermodynamic factors, as well as the length and nature of the tether connecting the nitrone and the alkene. nih.gov This methodology has been applied in the total synthesis of natural products, such as the marine alkaloid (+)-halichlorine. rsc.orgnih.gov

The table below illustrates examples of intramolecular cycloadditions starting from oximes.

Examples of Intramolecular Nitrone Cycloadditions
Starting Material TypeReaction ConditionsIntermediateProduct TypeKey FeaturesReference
δ,ɛ-Unsaturated OximeHeating with O-alkyl S-(pyridin-2-yl)carbonothioates in refluxing tolueneN-alkoxycarbonyl nitroneN-alkoxycarbonylated multi-cyclic compoundsDirect generation of nitrone followed by cycloaddition. researchgate.net
Bis(cyanoalkenyl)oximeNH2OH·HCl/NaOAc, methanol (B129727), 50 °CC-(cyanoalkenyl)nitrone6,5,5-Tricyclic isoxazolidine (kinetic product)Reaction is under kinetic control at lower temperatures. nih.gov
Bis(cyanoalkenyl)oximeThermal equilibration (e.g., 180 °C, chlorobenzene)C-(cyanoalkenyl)nitrone6,6,5-Tricyclic isoxazolidine (thermodynamic product)Thermodynamic product is favored at higher temperatures. nih.gov
Oxime with an allylic carbonateIridium catalystCyclic nitroneTricyclic isoxazolidinesEnantio- and chemoselective Ir-catalyzed N-allylation of oximes. nih.gov

N-O Bond Cleavage for N-Heterocycle Construction

The cleavage of the nitrogen-oxygen (N-O) bond in oxime derivatives is a powerful strategy for the synthesis of N-heterocycles. nih.govmdpi.com While specific mechanistic studies on this compound in this context are not extensively documented, a plausible mechanism can be proposed based on established principles for related oxime esters, particularly those catalyzed by transition metals such as copper (Cu) or rhodium (Rh). nih.govrsc.orgnih.gov

Transition metal-catalyzed reactions of oxime esters often proceed through the formation of an iminyl radical intermediate. rsc.org In a hypothetical reaction for N-heterocycle construction involving this compound, the catalytic cycle would likely be initiated by the coordination of the transition metal to the oxime. This is followed by a single-electron transfer (SET) to the oxime, leading to the cleavage of the weak N-O bond and the formation of an iminyl radical and a benzyloxycarbonyloxy radical. The benzyloxycarbonyloxy radical can then decarboxylate to form a benzyl radical and carbon dioxide.

The generated iminyl radical is the key reactive species that can participate in various cyclization reactions to form N-heterocycles. For instance, in the presence of a suitable alkene, the iminyl radical can undergo an intramolecular or intermolecular addition to the double bond, initiating the formation of a new ring system. Subsequent steps, which may involve further radical reactions, oxidation, or reduction steps mediated by the catalyst, would lead to the final N-heterocyclic product.

The choice of transition metal catalyst and ligands can significantly influence the reaction pathway and the type of heterocycle formed. Copper and rhodium complexes have been shown to be effective in promoting such transformations with other oxime esters. nih.govrsc.orgnih.gov

Table 1: Proposed Key Intermediates and Catalysts in N-O Bond Cleavage of this compound for N-Heterocycle Synthesis

Intermediate/CatalystProposed Role in the Reaction Mechanism
This compoundStarting material, precursor to the iminyl radical
Transition Metal Catalyst (e.g., Cu(I), Rh(II))Initiates the reaction via coordination and single-electron transfer
Iminyl RadicalKey reactive intermediate that undergoes cyclization
Benzyloxycarbonyloxy RadicalByproduct of the N-O bond cleavage
Alkene/AlkyneSubstrate for the cyclization reaction with the iminyl radical

Biocatalytic Reaction Mechanisms

The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical methods. The reactivity of this compound can also be explored under biocatalytic conditions, particularly for its reduction.

Ene-Reductase-Catalyzed Oxime Reduction Pathways

Ene-reductases, a class of flavin-dependent enzymes, are known for their ability to catalyze the asymmetric reduction of activated C=C double bonds. More recently, their promiscuous activity in reducing C=N double bonds, such as those in oximes, has been discovered. nih.govacs.orgresearchgate.netacs.org While the specific biocatalytic reduction of this compound has not been detailed, a putative mechanism can be extrapolated from studies on the reduction of other oximes, such as α-oximo β-keto esters. nih.govacs.orgresearchgate.net

The proposed biocatalytic reduction of this compound by an ene-reductase would likely proceed through a two-step pathway involving an imine intermediate. The reaction is initiated by the binding of the oxime to the active site of the enzyme. The reduced flavin cofactor (FMN or FAD) in the enzyme then donates a hydride to the nitrogen atom of the oxime. Concurrently, a proton is transferred from a nearby amino acid residue (like tyrosine) to the oxygen of the oxime group. This concerted step results in the cleavage of the N-O bond and the formation of an imine intermediate and water. nih.govresearchgate.net

The imine intermediate remains in the active site and undergoes a second reduction. The flavin cofactor, having been regenerated to its reduced state by a sacrificial co-substrate (like NADPH), delivers a second hydride to the carbon atom of the imine. A final protonation step then yields the corresponding amine.

An additional consideration for this compound is the fate of the benzyloxycarbonyl (Cbz) group. While ene-reductases primarily act on the oxime moiety, other enzymes, such as certain hydrolases, are known to cleave Cbz protecting groups. nih.govorganic-chemistry.orgnih.gov A one-pot reaction combining an ene-reductase and a Cbz-hydrolase could potentially lead to the direct formation of isopropylamine (B41738) from this compound.

Table 2: Proposed Steps in the Ene-Reductase-Catalyzed Reduction of this compound

StepDescriptionKey Species Involved
1. Substrate BindingThis compound binds to the active site of the ene-reductase.Ene-reductase, this compound
2. First ReductionHydride transfer from the reduced flavin cofactor to the oxime nitrogen and protonation of the oxygen leads to N-O bond cleavage.Reduced Flavin, Tyrosine residue, Imine intermediate
3. Second ReductionThe imine intermediate is reduced by a second hydride transfer from the regenerated flavin cofactor.Regenerated Reduced Flavin, Amine product
4. (Optional) Cbz-Group CleavageA separate hydrolase enzyme could cleave the benzyloxycarbonyl group.Cbz-hydrolase, Isopropylamine

Computational and Theoretical Studies on O Benzyloxycarbonyl Oximes

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an essential method in chemical research, providing detailed insights into molecular processes. mdpi.com It allows for the quantitative calculation of various macroscopic parameters that originate from the specific characteristics of molecules. mdpi.com DFT methods are a key part of modern quantum chemistry, used to study chemical processes at the molecular level, determine how to improve the properties of chemical substances, and increase the efficiency of experimental research. mdpi.com In the context of O-(benzyloxycarbonyl)oximes, DFT calculations are instrumental in exploring their electronic structure, reactivity, and the mechanisms of reactions they undergo. mdpi.comnih.gov These computational studies analyze reaction mechanisms on model systems, often including a solvation model to better represent real-world conditions. nyu.edu

Elucidation of Reaction Mechanisms

DFT calculations are crucial for mapping out the step-by-step pathways of chemical reactions involving O-(benzyloxycarbonyl)oximes. For instance, DFT has been used to analyze the proposed mechanism for oxime formation, which follows classical imine formation pathways. nyu.eduresearchgate.net These studies investigate the energetics of reaction steps under different conditions, such as in neutral or acidic mediums, and can clarify the role of catalysts like aniline (B41778). nyu.eduresearchgate.net

Furthermore, DFT can be used to understand complex rearrangements. Studies on related structures, such as 2-benzyloxypyridine derivatives, show that DFT can identify the rate-determining step of a reaction and predict how substituents will affect the reaction's activation energy. researchgate.net For example, an electron-donating group on a benzene (B151609) ring can decrease the activation energy of a rearrangement, which corresponds to a higher reaction yield. researchgate.net DFT also helps in proposing and verifying the existence of transient intermediates, such as oxirane-like transition states, which are critical for a complete understanding of the reaction pathway. researchgate.net In reactions involving radical species, DFT is used to propose and support mechanisms, for instance, in the oxidative cyclization of oximes where an iminoxyl radical is formed. nih.gov

Energetic Landscape and Transition State Analysis

Understanding the energetic landscape of a reaction is fundamental to predicting its feasibility and rate. DFT calculations provide a quantitative picture of this landscape, including the energies of reactants, products, intermediates, and transition states. researchgate.net By analyzing the potential energy diagram, researchers can identify the rate-determining step—the one with the highest activation barrier. researchgate.net

Thermodynamic Favorability of Bond Cleavages

O-(benzyloxycarbonyl)oximes and related oxime esters are characterized by the presence of several bonds that could potentially break during a reaction. DFT calculations are particularly effective at determining the thermodynamic favorability of different bond cleavage events. A key feature of oxime derivatives is the weak N–O bond, which can undergo homolytic scission upon thermal or photochemical stimulation. mdpi.com

Computational studies on model oxime esters have explicitly shown that the cleavage of the N–O bond is thermodynamically more favorable than the cleavage of the O–C(O) bond. mdpi.com This selective bond scission is foundational to the use of these compounds as precursors for generating specific radical species. Upon homolysis of the N–O bond, an iminyl radical and an acyloxyl radical are produced, with the latter often decarboxylating rapidly to yield carbon-centered radicals. mdpi.com This predictable bond cleavage pathway, confirmed by DFT, makes oxime esters versatile tools in radical chemistry.

Table 1: DFT Findings on Bond Cleavage Favorability in Model Oxime Esters

Bond Type Cleavage Event Thermodynamic Favorability Resulting Species
N–O Homolytic Scission Favored Iminyl Radical, Acyloxyl Radical

Electronic Structure Analysis (HOMO-LUMO, Electrophilicity, Chemical Potential)

The electronic structure of a molecule dictates its reactivity. DFT provides access to a range of conceptual descriptors that quantify this reactivity. nih.gov Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter; a small gap generally indicates high chemical reactivity and polarizability. nih.gov

From the HOMO and LUMO energies, several other reactivity descriptors can be calculated, including:

Ionization Potential (IP): The energy required to remove an electron (related to EHOMO).

Electron Affinity (EA): The energy released when an electron is added (related to ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These parameters are calculated to understand charge transfer within the molecule and its potential for interaction with other species. wu.ac.thdergipark.org.tr For instance, the LUMO map of acetone (B3395972) shows a concentration on the carbonyl carbon atom, identifying it as the likely site for nucleophilic attack. researchgate.net

Table 2: Representative Conceptual DFT Reactivity Descriptors

Parameter Symbol Significance
HOMO Energy EHOMO Related to the ability to donate electrons
LUMO Energy ELUMO Related to the ability to accept electrons
Energy Gap ΔE ELUMO - EHOMO; indicates chemical reactivity
Electronegativity χ Describes the power to attract electrons
Chemical Potential μ Measures the escaping tendency of electrons
Chemical Hardness η Measures resistance to charge transfer

Prediction of Molecular Reactivity and Properties

Conceptual DFT provides a framework where descriptors like electronegativity, global hardness, and electrophilicity can quantify and explain the reactivity of molecules. nih.gov Furthermore, local reactivity descriptors derived from the Fukui function can predict the most likely sites for nucleophilic or electrophilic attack within the molecule. nih.gov For example, in related molecules, DFT calculations have been used to complement experimental studies and clarify electronic structures. researchgate.net These theoretical analyses provide a robust foundation for understanding the chemical behavior of the compound and for designing new molecules with desired properties.

Stereochemical Control and Selectivity

Many chemical reactions can result in multiple stereoisomers, and controlling this outcome is a central goal of chemical synthesis. DFT calculations serve as a powerful predictive tool for understanding and controlling stereoselectivity. This is achieved by modeling the transition states that lead to different stereoisomeric products. The calculated energy difference between these transition states can predict which stereoisomer will be formed preferentially.

In the context of oxime chemistry, reactions can yield mixtures of (E) and (Z) stereoisomers. researchgate.net DFT can be employed to study the energetics of the pathways leading to each isomer, as well as the potential for stereoisomerization of intermediates during the reaction. researchgate.net In more complex reactions, such as rearrangements or cyclizations, DFT is used to understand the origin of high regioselectivity or stereoselectivity. researchgate.net By comparing the activation energies for different possible reaction pathways, researchers can rationalize why one particular product is formed over others, providing crucial insights for the development of highly selective synthetic methods. researchgate.net

Solvent Effects in Computational Models

The choice of solvent can significantly impact reaction rates and outcomes. Computational models are frequently employed to understand and predict these solvent effects.

Implicit and Explicit Solvent Models:

In computational chemistry, solvent effects can be modeled using either implicit or explicit approaches. nih.gov

Implicit models represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally less expensive and can provide a good general understanding of solvent polarity effects.

Explicit models involve including individual solvent molecules in the simulation. This approach can capture specific solvent-solute interactions, such as hydrogen bonding, but is computationally more demanding. nih.gov

A study on the Meisenheimer rearrangement of N-propargylmorpholine N-oxide demonstrated that a combination of explicit and implicit solvent models, alongside molecular dynamics simulations, yielded the most accurate predictions of solvent-dependent activation parameters. nih.gov

Predictive Modeling of Solvent Effects:

Developing accurate predictive models for solvent effects on reaction kinetics is a significant challenge but crucial for process development. rsc.org While first-principles and machine learning models can be data-intensive, simpler surrogate models like multivariate linear or quadratic regression are useful when data is limited. rsc.orghw.ac.uk The selection of a small, well-chosen set of solvents for quantum mechanical (QM) calculations is critical for building a reliable model. rsc.org Research has shown that using a D-optimality criterion to select the training set of solvents correlates well with achieving good model performance. rsc.org Incorporating quadratic terms in the surrogate model and selecting a D-optimal solvent set from a space similar to the test set can significantly improve the accuracy of reaction rate constant predictions. rsc.org

Solvent-Solute Interactions in Oximes:

High-precision N-14 NMR studies on various oxime systems have revealed that both hydrogen bonding and solvent polarity contribute significantly to the observed nitrogen shielding ranges. researchgate.net For instance, in a molecule with a carbonyl group, increasing solvent polarity leads to a migration of electronic charge from the oxime moiety towards the carbonyl group. researchgate.net

Molecular Dynamics Simulations in Oxime Chemistry

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules and reactions over time.

MD simulations have been utilized to investigate the interaction of molecules with proteins and to understand the structural changes that occur during these interactions. For example, in a study of HemQ, an enzyme involved in heme biosynthesis, MD simulations were used to model how coproheme fits inside the protein and to identify key interacting residues. nih.gov These simulations provided insights into the flexibility of the protein's active site and the substrate access channel, which are crucial for substrate binding and product release. nih.gov

The development of reactive MD approaches allows for the simulation of chemical reactions, providing atomistic details of reaction mechanisms. chemrxiv.org This is particularly valuable for studying reactions involving mobile protons, which are often difficult to observe experimentally. chemrxiv.org

Quantum Mechanical (QM) Computations for Radical Intermediates

Quantum mechanical computations, particularly Density Functional Theory (DFT), are essential for studying the electronic structure, stability, and reactivity of radical intermediates formed during chemical reactions.

Formation and Structure of Radical Intermediates:

O-acyl oximes, upon homolytic cleavage of the weak N-O bond, generate an iminyl radical and an acyloxyl radical. mdpi.com The acyloxyl radical can then decarboxylate to produce a carbon-centered radical. mdpi.com DFT computations, often coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, have been instrumental in elucidating the structures and dynamics of these transient intermediates. mdpi.com Quantum chemical calculations have shown that iminoxyl radicals have an increased C=N-O angle and a shortened N-O bond compared to the parent oximes. nih.gov

Reactivity of Radical Intermediates:

QM calculations help in understanding the reactivity of these radical intermediates. For instance, computations can predict the activation energy barriers for various reaction pathways, such as radical-radical coupling versus hydrogen abstraction. arxiv.org Studies have shown that for some radical systems, direct hydrogen abstraction can compete with or even be favored over radical-radical coupling. arxiv.org The stability of the radicals, which can be assessed through QM calculations, plays a crucial role in determining the thermodynamics and kinetics of their reactions. nrel.gov

Regioselective Protection Strategies in Complex Molecule Synthesis

In the synthesis of complex molecules, particularly natural products and pharmaceuticals, chemists must often perform reactions on one specific functional group while others are present. Protecting groups are essential tools that temporarily mask a reactive site to prevent unwanted side reactions, thereby enabling control over regioselectivity. The choice of a protecting group is critical, depending on its stability, ease of installation and removal, and compatibility with other reaction conditions.

O-(benzyloxycarbonyl)oximes can be employed within these intricate synthetic routes. The benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group for amines and, by extension, can be part of a larger strategy involving the oxime functionality. In a complex molecule with multiple reactive sites, the oxime nitrogen can be protected with the benzyloxycarbonyl group. This strategy is particularly useful in multi-step syntheses where orthogonal protecting groups are required. Orthogonal strategies allow for the sequential deprotection and reaction of different functional groups within the same molecule without interfering with others.

The stability of the benzyloxycarbonyl group under various conditions allows for transformations elsewhere in the molecule. It is resistant to many acidic and basic conditions but can be selectively removed under mild catalytic hydrogenation conditions. This controlled removal is crucial for unmasking the oxime or a derivative at the desired stage of a synthetic sequence, allowing for further functionalization. This strategic use of protection and deprotection is fundamental to achieving the total synthesis of complex bioactive molecules.

Reagents for Asymmetric Synthesis

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is paramount in medicinal chemistry, as the biological activity of a drug often depends on its specific stereochemistry. O-functionalized oximes have proven to be valuable reagents and intermediates in achieving high levels of stereocontrol.

Chiral β-amino alcohols are a critical structural motif found in numerous natural products, pharmaceuticals, and chiral ligands. westlake.edu.cn The development of efficient methods for their synthesis is a significant area of research. One established strategy involves the use of chiral oxime ethers as precursors. For example, the addition of organolithium or Grignard reagents to a chiral O-substituted oxime ether can proceed with high diastereoselectivity, leading to the formation of protected 1,2-amino alcohols. nih.gov

This approach complements other methods for accessing vicinal amino alcohols, which often rely on the chiral pool (e.g., amino acids) or multi-step conversions. nih.gov A general pathway involves the reaction of an oxime derivative with a nucleophile, which, after subsequent transformations, yields the target chiral amino alcohol. The stereochemical outcome is directed by the existing chirality within the oxime-containing starting material. Recent advancements have focused on catalytic asymmetric methods, such as chromium-catalyzed cross-coupling reactions between aldehydes and imines, to produce chiral β-amino alcohols with high enantiomeric excess (ee). westlake.edu.cn These innovative strategies provide a modular and efficient route to high-value chiral compounds. westlake.edu.cn

Table 1: Examples of Asymmetric Synthesis Yielding Chiral Amino Alcohols

MethodKey ReagentsProduct TypeReported Enantiomeric Excess (ee)Reference
Organometallic Addition to Chiral Oxime EtherOrganolithium/Grignard reagents, (E)-O-(1-phenylbutyl)benzyloxyacetaldoximeProtected 1,2-aminoalcoholsNot specified in abstract nih.gov
Cr-Catalyzed Asymmetric Cross Aza-Pinacol CouplingsAldehydes, Imines, Chromium catalystChiral β-amino alcoholsUp to 99% westlake.edu.cn
Enantioselective Radical C–H AminationAlcohol, Imidoyl chloride, Ir/Cu catalystsChiral oxazoline (precursor)Up to 94% nih.gov

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereoselective formation of a new chiral center. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While Acetone O-(benzyloxycarbonyl)oxime itself is not chiral, related oxime structures can be modified to act as effective chiral auxiliaries. nih.gov

The principle involves attaching the achiral substrate to the chiral auxiliary, performing the diastereoselective reaction, and then cleaving the auxiliary to release the enantiomerically enriched product. The rigid structure of certain oxime derivatives can effectively shield one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered direction, thus controlling the stereochemical outcome. wikipedia.org For instance, camphorsultam, a well-known chiral auxiliary, has been successfully used in stereoselective Michael additions and Claisen rearrangements. wikipedia.org Similarly, chiral oxime derivatives can be designed to influence the stereoselectivity of reactions such as asymmetric methoxyselenenylations of alkenes. nih.gov

Applications in Polymer Science and Dynamic Materials

The reaction of oximes with other functional groups, often termed "oxime click chemistry," has become a powerful tool in polymer science. rsc.orgrsc.org This chemistry is characterized by high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups, making it ideal for creating advanced polymeric materials. rsc.orgrsc.org

Polyurethanes (PUs) are a widely used class of polymers, but traditional PU thermosets are often difficult to process or recycle. nih.govresearchgate.net A cutting-edge solution involves incorporating dynamic covalent bonds into the polymer network. O-(benzyloxycarbonyl)oximes and related multifunctional oximes are key components in creating a new class of materials known as poly(oxime-urethanes) (POUs). nih.govpku.edu.cn

These polymers are synthesized through the uncatalyzed reaction of multifunctional oximes with diisocyanates at ambient temperatures. nih.govresearchgate.net The resulting oxime-carbamate linkage is a dynamic covalent bond that is stable at room temperature but can undergo reversible dissociation at elevated temperatures (around 100 °C). nih.govresearchgate.net This reversibility allows the material to be healed or reprocessed, a property characteristic of vitrimers. pku.edu.cn The dynamic nature is attributed to an "oxime-enabled transcarbamoylation" reaction, which proceeds without the need for the toxic catalysts often used in traditional polyurethane synthesis. nih.govpku.edu.cn This catalyst-free approach, combined with the excellent mechanical and self-healing properties, makes POUs highly promising for applications in advanced, sustainable materials. nih.govresearchgate.netpku.edu.cn

Table 2: Properties of Dynamic Poly(oxime-urethanes) (POUs)

PropertyDescriptionSignificanceReference
Synthesis Condition Uncatalyzed reaction of multifunctional oximes and diisocyanates at ~30 °C.Avoids toxic catalysts; energy-efficient synthesis. nih.govresearchgate.net
Dynamic Bond Oxime-carbamate linkage.Enables reversible bond cleavage and formation. nih.govpku.edu.cn
Reversibility Trigger Thermal stimulus (approx. 100 °C).Allows for self-healing, recyclability, and reprocessing. nih.govresearchgate.net
Mechanism Thermally dissociative transcarbamoylation.Facilitates network rearrangement without permanent degradation. nih.govpku.edu.cn
Key Advantage Combines strong mechanical performance with dynamic properties.Creates robust yet processable thermoset materials. pku.edu.cn

Step-growth polymerization involves the reaction of bi-functional or multi-functional monomers to form dimers, then trimers, and eventually long-chain polymers. wikipedia.org Oxime click chemistry provides an extremely rapid and versatile method for this type of polymerization. rsc.org The reaction between a monomer containing two aminooxy groups and another with two aldehyde or ketone groups, for instance, can lead to the rapid formation of high molecular weight polymers at room temperature. rsc.org

In the context of this compound, related difunctional oxime monomers can be reacted with diisocyanates in a step-growth manner to produce poly(oxime-urethanes). nih.gov The kinetics of this reaction are favorable, with near-complete conversion achievable in a few hours at moderate temperatures, yielding polymers with molecular weights comparable to traditionally catalyzed systems. nih.govresearchgate.net The versatility of this approach allows for the incorporation of various functional monomers, enabling the synthesis of polymers with tailored end-groups and properties. rsc.org This rapid and efficient polymerization method highlights the potential of oxime-based chemistry as a powerful tool for modern polymer synthesis. rsc.org

Hydrogel Formation and Properties

O-(benzyloxycarbonyl)oximes are integral to the formation of advanced hydrogels through a bioorthogonal reaction known as oxime ligation. This chemical reaction involves the formation of a stable oxime bond from the condensation of an aminooxy group and a carbonyl group (aldehyde or ketone). univie.ac.at Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are widely used in biomedical applications like tissue engineering and drug delivery due to their tunable properties. nih.govnih.gov

The mechanical and chemical properties of these hydrogels can be precisely controlled. nih.gov Factors such as the concentration of the polymer precursors, the ratio of reactive groups, and the pH of the solution can be adjusted to tune the hydrogel's characteristics. For instance, the gelation time—the time it takes for the liquid solution to form a solid gel—can be modulated from seconds to hours. nih.gov Similarly, the stiffness (storage modulus) of the hydrogel can be varied over a wide range, from soft materials mimicking biological tissues to more rigid structures. qub.ac.uk The oxime bond itself is more stable than similar linkages like hydrazones, yet its formation kinetics are pH-sensitive, with acidic conditions generally accelerating the reaction. nih.govnih.gov

Table 1: Factors Influencing Oxime-Based Hydrogel Properties

Parameter Effect on Hydrogel Scientific Rationale
Polymer Concentration Increased stiffness and faster gelation Higher concentration of reactive precursors leads to a denser cross-linked network.
pH Faster gelation at acidic pH The oxime ligation reaction is catalyzed by acid, which protonates the carbonyl group, making it more electrophilic. nih.gov

| Ratio of Reactive Groups | Affects cross-linking density and stiffness | The stoichiometry between aminooxy and carbonyl groups determines the efficiency of network formation. nih.gov |

Bioconjugation and Chemical Biology

The oxime ligation involving O-(benzyloxycarbonyl)oxime derivatives is a powerful and versatile tool in bioconjugation and chemical biology. univie.ac.at Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or peptide. The reliability, high chemoselectivity, and stability of the resulting oxime bond make this reaction ideal for use in complex biological environments. nih.govnih.gov Unlike many other conjugation reactions, oxime ligation does not require metal catalysts, which can be problematic for the purification and function of certain proteins. univie.ac.at

Versatile Ligation Strategies

Oxime ligation provides a range of versatile strategies for linking molecules. The reaction is bioorthogonal, meaning it occurs specifically and efficiently between the aminooxy and carbonyl partners without interfering with other functional groups present in biological systems. nih.gov This high degree of specificity is a significant advantage, allowing for the precise modification of biomolecules. nih.govresearchgate.net

The reaction kinetics can be accelerated through the use of catalysts, most notably aniline and its derivatives. univie.ac.at Aniline acts as a nucleophilic catalyst, significantly speeding up the ligation process, especially at neutral pH, which is crucial for many biological applications. nih.govnih.gov This catalytic system has expanded the utility of oxime ligation, enabling rapid and complete conjugation even at low reactant concentrations. Recent advancements have focused on developing strategies to produce stable aminooxy-containing precursors that can be stored long-term and used for on-demand modifications, further enhancing the versatility of this method. nih.gov These strategies allow for late-stage functionalization, which is valuable in fields like radiotracer development and biomaterial engineering. univie.ac.at

Functionalization of Biomolecules

A primary application of O-(benzyloxycarbonyl)oxime chemistry is the functionalization of biomolecules to introduce new properties or labels. nih.gov To achieve this, one of the reacting partners—either a carbonyl group or an aminooxy group—must first be site-specifically incorporated into the target biomolecule. nih.gov A variety of methods have been developed to introduce these functionalities into proteins, peptides, and oligonucleotides. researchgate.net

Once the reactive handle is in place, the ligation reaction can be used to attach a wide array of functional moieties. This includes:

Polymer-protein conjugates: Attaching polymers like polyethylene glycol (PEG) to proteins can improve their stability, solubility, and pharmacokinetic properties. univie.ac.at

Labeling with probes: Fluorescent dyes, biotin tags, or other reporter molecules can be conjugated to biomolecules for imaging and detection purposes.

Glycoconjugates: The modification of proteins and peptides with carbohydrates plays a crucial role in understanding and manipulating biological processes. univie.ac.at

Oligonucleotide-peptide conjugates: These hybrid molecules are used in antisense therapy and as tools for studying DNA-protein interactions. univie.ac.atacs.org

The stability of the oxime bond ensures that the conjugate remains intact under physiological conditions, making it a reliable linkage for in vivo applications. nih.gov

Generation of Active Species and Synthetic Equivalents

Beyond their use in forming stable linkages, O-(benzyloxycarbonyl)oximes can also serve as precursors to generate highly reactive species for applications in organic synthesis. The key to this functionality lies in the relatively weak N–O bond within the oxime structure, which can be cleaved under specific conditions to produce transient radical intermediates. mdpi.comnih.gov

Precursors for Carbon-, Nitrogen-, and Oxygen-Centered Radicals

O-(benzyloxycarbonyl)oximes belong to the class of oxime esters and carbonates, which are effective precursors for generating a variety of radical species upon thermal or photochemical stimulation. mdpi.com The homolytic cleavage of the N–O bond results in the formation of two primary radical species: an iminyl radical and a benzyloxycarbonyloxyl radical. mdpi.comnih.gov

Iminyl Radicals (Nitrogen-Centered): These are nitrogen-centered radicals of the form R¹R²C=N•. They are valuable intermediates in the synthesis of nitrogen-containing heterocyclic compounds such as pyrroles and quinolines. mdpi.com

Benzyloxycarbonyloxyl Radicals (Oxygen-Centered): The initially formed C₆H₅CH₂OC(O)O• radical is an oxygen-centered radical. Acyloxyl and related radicals are known to undergo rapid fragmentation. mdpi.com

Carbon-Centered Radicals: The benzyloxycarbonyloxyl radical can readily undergo decarboxylation (loss of CO₂) to generate a benzyl (B1604629) radical (C₆H₅CH₂•), which is a carbon-centered radical. This subsequent fragmentation makes O-(benzyloxycarbonyl)oximes indirect but effective sources of specific carbon-centered radicals. mdpi.com

This ability to generate multiple types of radicals from a single, stable precursor makes these compounds versatile reagents in radical chemistry. The specific radicals produced can be controlled by the structure of the parent oxime. nih.gov

Table 2: Radical Species Generated from O-(Benzyloxycarbonyl)oxime Homolysis

Precursor Condition Primary Radicals Formed Secondary Radicals (Post-Fragmentation)

Synthetic Nucleases and DNA Photocleaving Agents

The radical species generated from oxime derivatives can be harnessed for applications such as the cleavage of DNA. Molecules capable of damaging DNA upon activation are known as synthetic nucleases. When this activation is triggered by light, they are referred to as photocleaving agents.

Research has shown that oxime esters can be designed to act as DNA photocleaving agents. researchgate.net The general principle involves attaching the oxime ester moiety to a DNA-binding group, such as an intercalator like anthraquinone. Upon irradiation with light of a suitable wavelength, the N-O bond cleaves, generating radical species in close proximity to the DNA backbone. These highly reactive radicals can then abstract hydrogen atoms from the deoxyribose sugar or oxidize nucleobases (particularly guanine), ultimately leading to strand scission. researchgate.netnih.gov While direct studies on this compound for this purpose are limited, related structures have demonstrated the ability to produce radical species that can nick DNA at micromolar concentrations. researchgate.net The efficiency of cleavage can be tuned by altering the structure of the oxime and the DNA-binding agent.

Analytical and Spectroscopic Characterization Techniques for O Benzyloxycarbonyl Oxime Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of acetone (B3395972) O-(benzyloxycarbonyl)oxime.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the identity and purity of acetone O-(benzyloxycarbonyl)oxime. nih.govdergipark.org.tr The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. nih.govdergipark.org.trchemicalbook.com

In a typical ¹H NMR spectrum of this compound, specific chemical shifts are observed for the methyl protons of the acetone moiety, the methylene (B1212753) protons of the benzyl (B1604629) group, and the aromatic protons of the phenyl ring. rsc.org Similarly, the ¹³C NMR spectrum displays distinct signals for the methyl carbons, the carbonyl carbon, the imine carbon, and the carbons of the benzyl group. rsc.org These spectral data are crucial for verifying the successful synthesis of the target molecule.

Furthermore, NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound. researchgate.net By acquiring NMR spectra at different time points during a reaction, researchers can track the disappearance of starting material signals and the appearance of product signals, thereby determining the reaction's conversion and endpoint.

Table 1: Representative ¹H NMR and ¹³C NMR Data for this compound

Nucleus Chemical Shift (δ) in ppm Assignment
¹H NMR 2.09 Methyl protons (CH₃)
5.23 Methylene protons (CH₂)
7.30-7.45 Aromatic protons (C₆H₅)
¹³C NMR 21.4 Methyl carbons (CH₃)
70.2 Methylene carbon (CH₂)
128.6, 128.9, 129.4 Aromatic carbons (CH)
134.8 Aromatic carbon (quaternary)
153.2 Carbonyl carbon (C=O)
161.5 Imine carbon (C=N)

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. nih.govchemicalbook.com The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

C=O stretching: A strong absorption band is typically observed in the region of 1750-1730 cm⁻¹, which is characteristic of the carbonyl group in the benzyloxycarbonyl moiety.

C=N stretching: The carbon-nitrogen double bond of the oxime group gives rise to an absorption band in the range of 1650-1590 cm⁻¹. researchgate.net

N-O stretching: The nitrogen-oxygen single bond absorption can be found in the 970-930 cm⁻¹ region.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

The presence and position of these bands in the IR spectrum provide strong evidence for the structure of this compound. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. nih.govnih.gov In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. nih.gov Fragmentation patterns observed in the mass spectrum can provide additional structural information.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of this compound. rsc.org This technique can distinguish between compounds with the same nominal mass but different elemental formulas, providing unambiguous confirmation of the chemical formula.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 208.09682 145.1
[M+Na]⁺ 230.07876 151.3
[M-H]⁻ 206.08226 149.9
[M+NH₄]⁺ 225.12336 164.2
[M+K]⁺ 246.05270 151.2
[M+H-H₂O]⁺ 190.08680 138.2
[M+HCOO]⁻ 252.08774 170.7
[M+CH₃COO]⁻ 266.10339 188.8

Data sourced from computational predictions and may vary from experimental values. uni.lu

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study species with unpaired electrons, such as free radicals. youtube.comwiley-vch.denih.gov

In the context of research involving this compound, EPR spectroscopy is particularly valuable for investigating reaction mechanisms that may proceed through radical intermediates. beilstein-journals.orgnih.gov For example, the homolytic cleavage of the N-O bond in oxime derivatives can generate iminyl radicals. nih.gov

EPR spectroscopy can be used to detect and characterize these transient radical species. beilstein-journals.org The EPR spectrum provides information about the electronic structure and environment of the unpaired electron, which can help to identify the specific radical intermediate formed. nih.gov This is crucial for understanding the mechanistic pathways of reactions involving this compound, especially in processes like oxidative cyclizations or couplings. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within this compound. The molecule possesses two primary chromophores—the carbonyl group within the benzyloxycarbonyl moiety and the carbon-nitrogen double bond (C=N) of the oxime group—which absorb light in the UV region. uobabylon.edu.iqwikipedia.orgmasterorganicchemistry.com

The absorption of UV light promotes electrons from a lower-energy ground state to a higher-energy excited state. uobabylon.edu.iq For molecules containing C=O and C=N bonds, two principal types of electronic transitions are observed:

π → π* (pi to pi-star) transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characterized by high molar absorptivity (ε). uobabylon.edu.iqmasterorganicchemistry.com For a simple ketone like acetone, this transition occurs at a shorter wavelength, around 195 nm. masterorganicchemistry.com

n → π* (n to pi-star) transitions: This involves the promotion of a non-bonding electron (from the oxygen or nitrogen atom) to a π* antibonding orbital. These transitions are of lower energy, occur at longer wavelengths, and have a significantly lower molar absorptivity. uobabylon.edu.iqmasterorganicchemistry.com In acetone, the n → π* transition results in a weak absorption band at approximately 274-275 nm. uobabylon.edu.iqmasterorganicchemistry.com

Research on various oximes shows that their absorbance typically falls within the 280-305 nm range. researchgate.net Given its structure, this compound would be expected to exhibit a composite spectrum reflecting these transitions. The weak n → π* transition associated with the C=N and C=O groups would likely appear in the 270-300 nm region, while the more intense π → π* transitions, including those from the benzene (B151609) ring, would occur at shorter wavelengths. masterorganicchemistry.comresearchgate.net

Chromophore/CompoundTransition TypeTypical λmax (nm)Molar Absorptivity (ε)
Acetone (C=O)π → π~195High (e.g., 9000) uobabylon.edu.iq
Acetone (C=O)n → π~275Low (e.g., 13.6) uobabylon.edu.iq
Generic Oximes (C=N)n → π*280 - 305Low to Moderate researchgate.net

Chromatographic Methods

Chromatography is indispensable for the separation, purification, and analysis of this compound and related reaction products. High-performance liquid chromatography and gel permeation chromatography are particularly significant.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of chemical reactions in real-time, making it ideal for kinetic studies involving this compound. bridgewater.edumdpi.com By separating the components of a reaction mixture, HPLC allows for the quantification of reactants, intermediates, and products over time. bridgewater.edu

In a typical kinetic experiment, a reaction is initiated, and small aliquots are withdrawn at specific time intervals. These samples are then injected into an HPLC system. The components are separated on a column based on their differential interactions with the stationary and mobile phases. bridgewater.eduresearchgate.net A detector, commonly a UV-Vis detector set to a wavelength where one or more components absorb, measures the concentration of each eluting species. bridgewater.edu

The data obtained, which correlates peak area with concentration, can be used to plot concentration versus time. From these plots, reaction rates, rate laws, and other kinetic parameters like the activation energy can be determined. bridgewater.edu For instance, the formation of this compound from its precursors or its subsequent decomposition or participation in a reaction could be precisely monitored. bridgewater.edumdpi.com

ParameterRole in HPLC Kinetic Studies
Stationary Phase (Column)Separates reaction components (e.g., C18 column for reverse-phase separation). beilstein-journals.org
Mobile PhaseElutes components from the column; composition is optimized for best separation. bridgewater.edu
Detector (e.g., UV-Vis)Quantifies eluting components by measuring absorbance at a set wavelength. bridgewater.edu
Retention TimeIdentifies specific components in the mixture based on when they elute. researchgate.net
Peak AreaProportional to the concentration of the component; used to track concentration changes over time.

While this compound is a small molecule, it can be used as a precursor or initiator in polymerization reactions. Research has shown that oxime esters can act as efficient photoinitiators, generating free radicals upon light exposure to start a polymerization process. researchgate.net In such applications, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting polymers. wikipedia.orgnumberanalytics.com

GPC separates molecules based on their hydrodynamic volume, or size in solution. wikipedia.orgsepscience.com The sample is passed through a column packed with porous gel; larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying degrees and elute later. lcms.cz This allows for the determination of the polymer's molecular weight distribution. numberanalytics.com

Key parameters obtained from GPC analysis include:

Number-average molecular weight (Mn): The total weight of the polymer divided by the total number of molecules.

Weight-average molecular weight (Mw): An average that accounts for the contribution of larger, heavier chains.

Dispersity (Đ) or Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A value of 1.0 signifies a monodisperse polymer where all chains have the same length. lcms.cz

If this compound were used to initiate the polymerization of a monomer, GPC would be essential for analyzing the resulting polymer's molecular weight and dispersity, providing critical information about the efficiency and control of the polymerization process. researchgate.netsepscience.com

GPC ParameterSignificance in Polymer Analysis
Number-Average Molecular Weight (Mn)Relates to the colligative properties of the polymer.
Weight-Average Molecular Weight (Mw)Influences bulk properties like strength and melt flow. lcms.cz
Dispersity (Đ = Mw/Mn)Measures the non-uniformity of chain lengths in the polymer sample. lcms.cz
Elution VolumeInversely related to the hydrodynamic volume (molecular size) of the polymer chains. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a high-quality single crystal of the compound. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. mdpi.com

Studies on similar oxime-containing compounds reveal the type of detailed structural data that can be obtained. For example, the crystal structure of 11H-indeno[1,2-b]quinoxalin-11-one oxime was determined to be in the E-configuration, crystallizing in a monoclinic system with specific unit cell dimensions. mdpi.com Analysis of various oximes has also revealed common intermolecular hydrogen bonding patterns, such as the formation of dimers or chain-like structures (catemers) in the crystal lattice. scispace.com X-ray analysis of this compound would provide similarly precise data.

Illustrative Crystallographic Data from an Oxime Compound Study mdpi.com
ParameterExample Value (for IQ-1)Information Provided
Crystal SystemMonoclinicThe basic geometric shape of the unit cell.
Space GroupIaThe symmetry elements present within the unit cell.
Unit Cell Dimensionsa = 23.4 Å, b = 4.0 Å, c = 25.1 ÅThe lengths of the edges of the unit cell.
Unit Cell Anglesβ = 106.6°The angles between the unit cell edges.
ConfigurationE-isomerUnambiguous determination of the stereochemistry at the C=N bond. mdpi.com

Future Research Directions and Outlook in O Benzyloxycarbonyl Oxime Chemistry

Exploration of Novel Reactivity Modes

The foundational C=N-O linkage in oximes offers rich ground for discovering new chemical transformations. Future research is anticipated to move beyond traditional uses, such as protection for carbonyl compounds or as precursors to amides, and delve into uncharted reactivity. semanticscholar.org A significant area of interest is the cleavage of the N-O bond to generate reactive intermediates. mdpi.com The generation of iminyl radicals from oxime esters, for instance, has shown powerful potential for synthesizing complex and diverse N-heterocycles. mdpi.com This radical-based strategy is considered more potent than conventional transition metal-catalyzed methods, opening avenues for dual catalysis systems. mdpi.com

Further exploration into the stereochemistry of the oxime bond and its influence on reactivity is another promising direction. mdpi.com Understanding the factors that control E/Z isomerization and how each isomer interacts differently in reactions can lead to highly selective synthetic methods. mdpi.com

Development of Advanced Catalytic Systems

Catalysis is central to advancing oxime chemistry, with a pressing need for more efficient and selective catalysts to enhance sustainability. numberanalytics.com While transition metals have been instrumental, the future points towards the development of metal-free catalytic systems to reduce environmental impact. mdpi.com For example, combining iodine and triethylamine (B128534) has been shown to effectively reduce oxime esters and generate iminyl radicals for the synthesis of N-heterocycles without a metal catalyst. mdpi.com

The development of second- and third-generation nucleophilic catalysts represents a significant leap forward, greatly improving upon the classical aniline (B41778) catalyst used for imine formation. nih.gov These advanced catalysts can speed up oxime and hydrazone formation by orders of magnitude, making these reactions faster and more versatile for applications like bioconjugation. nih.gov Additionally, synergistic catalysis, which combines transition metals with photoredox systems (e.g., copper and photoredox or nickel and photoredox), is a burgeoning field that allows for novel transformations and the construction of complex molecules with high functional group tolerance. mdpi.com

Integration with Emerging Synthetic Methodologies

The fusion of oxime chemistry with modern synthetic techniques is set to unlock new efficiencies and capabilities. Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a green, solvent-free alternative for synthesizing oximes with yields that can be quantitative. semanticscholar.org This method is particularly advantageous as it often requires no additional base and only catalytic amounts of solvent, aligning with the principles of green chemistry. numberanalytics.comsemanticscholar.org

Furthermore, the integration of oxime chemistry with technologies like flow synthesis could enable continuous manufacturing processes with improved control over reaction parameters and safety. The inherent stability of many oxime derivatives makes them suitable candidates for such advanced manufacturing platforms.

Computational Chemistry-Driven Design and Discovery

Computational chemistry is an increasingly powerful tool for predicting the outcomes of reactions and designing new molecules. comporgchem.com In oxime chemistry, computational methods like Density Functional Theory (DFT) are used to investigate reaction mechanisms, stereochemistry, and the electronic properties of molecules. semanticscholar.orgmdpi.com For instance, computational studies have been crucial in resolving controversies regarding the bond dissociation energies (BDE) of the O-H bond in oximes, confirming that calorimetric results are more accurate than electrochemical ones. comporgchem.com

Quantum-chemical calculations can reveal the steric and electronic reasons behind the reactivity of different derivatives, guiding the synthesis of new compounds. semanticscholar.org These computational tools can also predict the geometry of transition states, such as the E/Z-isomerization barrier, providing insights that are difficult to obtain through experimentation alone. mdpi.com By modeling the interaction between oximes and biological targets, computational docking simulations can guide the design of new therapeutic agents, as seen in the development of FabH inhibitors. nih.gov

Expanding Applications in Interdisciplinary Fields

The unique properties of the oxime functional group make it a valuable component in various scientific disciplines beyond traditional synthesis. numberanalytics.com

Medicinal Chemistry : O-(benzyloxycarbonyl)oximes and related structures are being investigated for a range of therapeutic applications. They serve as building blocks for biologically active compounds, including antimicrobial agents and insecticides. semanticscholar.org For example, nature-inspired O-benzyl oxime derivatives have been developed as dual-acting agents that target aldose reductase and oxidative stress, which are implicated in diabetic complications. nih.govnih.gov Other derivatives have been synthesized as potential inhibitors of enzymes like β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a target for new antibacterial drugs. nih.gov Furthermore, there is ongoing research into modifying oximes to improve their ability to cross the blood-brain barrier, a key challenge in developing treatments for central nervous system disorders. nih.govnih.gov

Materials Science : The application of oxime-based reactions is a promising future direction for developing new polymer materials and for surface modification. numberanalytics.com The ability of oximes to form stable linkages can be harnessed in the creation of novel materials with tailored properties.

Bioconjugation : The formation of oximes is a versatile strategy for conjugating molecules in chemical biology. nih.gov The reaction's reliability and the development of highly efficient catalysts have made it one of the fastest and most adaptable methods for linking biomolecules and creating complex biomaterials and hydrogels. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetone O-(benzyloxycarbonyl)oxime
Reactant of Route 2
Reactant of Route 2
Acetone O-(benzyloxycarbonyl)oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.